molecular formula C6H8N2O B12434608 1-(Pyrimidin-4-yl)ethan-1-ol

1-(Pyrimidin-4-yl)ethan-1-ol

Cat. No.: B12434608
M. Wt: 124.14 g/mol
InChI Key: FCQKOPJZMPKYGR-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)ethan-1-ol is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of a hydroxyl group attached to the ethan-1-ol moiety, which is bonded to the pyrimidine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)ethan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reduction of 1-(Pyrimidin-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(Pyrimidin-4-yl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane, 1-(Pyrimidin-4-yl)ethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 1-(Pyrimidin-4-yl)ethanone

    Reduction: 1-(Pyrimidin-4-yl)ethane

    Substitution: 1-(Pyrimidin-4-yl)ethyl chloride

Scientific Research Applications

1-(Pyrimidin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The molecular targets and pathways involved include cyclin-dependent kinases (CDKs) and other signaling molecules .

Comparison with Similar Compounds

1-(Pyrimidin-4-yl)ethan-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-pyrimidin-4-ylethanol

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3

InChI Key

FCQKOPJZMPKYGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=NC=C1)O

Origin of Product

United States

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